Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]
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Overview
Description
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] is a unique heterocyclic compound characterized by its spiro structure, which involves a pyrrolo[3,2-b]pyridine ring system fused to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole derivatives with acylating agents followed by cyclization can yield the desired spiro compound. Specific reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown promise as a scaffold for drug development. Its ability to interact with various biological targets makes it a candidate for designing new pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents.
Industry
In the industrial sector, Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] is explored for its potential in creating advanced materials with specific properties, such as enhanced stability or reactivity. It is also studied for its role in environmental applications, such as pollution management and remediation.
Mechanism of Action
The mechanism of action of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] include:
- Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane]
- Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane]
- Spiro[chromeno[4,3-b]chromene-7,3’-indolines]
Uniqueness
What sets Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] apart from these similar compounds is its specific spiro linkage to an oxolane ring, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-8-9(11-4-1)10(6-12-8)3-5-13-7-10/h1-2,4,12H,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFPYJYTAMQJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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